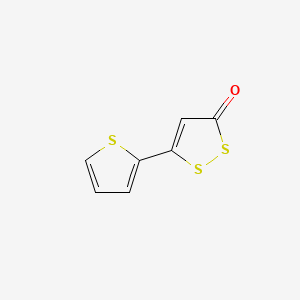

5-(2-Thienyl)-3H-1,2-dithiol-3-one

Description

Structure

3D Structure

Properties

CAS No. |

89047-48-3 |

|---|---|

Molecular Formula |

C7H4OS3 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

5-thiophen-2-yldithiol-3-one |

InChI |

InChI=1S/C7H4OS3/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H |

InChI Key |

CCYIDDHTAZJCIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)SS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Thienyl 3h 1,2 Dithiol 3 One

Retrosynthetic Analysis of the 1,2-Dithiol-3-one Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process provides a blueprint for designing a synthetic route.

For the 1,2-dithiol-3-one scaffold, a primary disconnection can be made at the carbon-sulfur bonds within the heterocyclic ring. A key transformation to consider is the conversion of the ketone functional group to a thione (C=O → C=S), which simplifies the immediate precursor to a 3H-1,2-dithiole-3-thione. This is a common strategy as the thione can be readily oxidized to the corresponding ketone in the final steps of the synthesis.

Further disconnection of the 1,2-dithiole-3-thione ring suggests a precursor that can provide the three-carbon backbone and the two sulfur atoms. A logical disconnection breaks the S-S bond and the C-S bonds, leading back to a 1,3-dicarbonyl compound or a related three-carbon synthon. The sulfur atoms can then be introduced using various sulfurizing agents. This approach points towards precursors such as β-ketoesters, β-diketones, or propiolic acid derivatives, which can undergo cyclization and sulfurization to form the desired five-membered ring.

Classical Synthetic Routes to 1,2-Dithiol-3-ones

The synthesis of 1,2-dithiol-3-ones has been explored through several classical methodologies, primarily involving the formation of the corresponding 3H-1,2-dithiole-3-thione intermediate, which is subsequently converted to the desired ketone.

Cyclization Reactions Involving Carbon Disulfide Precursors

One established method for the synthesis of the 1,2-dithiole (B8566573) ring system involves the use of carbon disulfide (CS₂) as a source of both a carbon and two sulfur atoms. For instance, terminal alkynes can be deprotonated with a strong base like butyllithium (B86547) (BuLi) and then reacted with carbon disulfide to form alkynyldithiocarboxylates. nih.gov Subsequent treatment with elemental sulfur leads to the formation of 4-mercapto-3H-1,2-dithiole-3-thiones. nih.gov

Another approach utilizes active methylene (B1212753) compounds which can react with carbon disulfide in the presence of a base. The resulting dithiocarboxylate intermediate can then undergo oxidative cyclization to form the 1,2-dithiole ring.

Thionation and Sulfurization Methods

A widely employed strategy for the synthesis of 3H-1,2-dithiole-3-thiones involves the thionation and sulfurization of 1,3-dicarbonyl compounds or their synthetic equivalents. Various reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common.

The reaction of β-ketoesters with a mixture of Lawesson's reagent and elemental sulfur in a high-boiling solvent like toluene (B28343) or xylene is a frequently used method for the preparation of 3H-1,2-dithiole-3-thiones. researchgate.net Similarly, phosphorus pentasulfide, often in combination with elemental sulfur, can effectively convert 1,3-dicarbonyl compounds into the desired dithiolethiones. researchgate.net The reaction conditions, such as temperature and the specific sulfurizing agent used, can influence the yield and purity of the product.

The general mechanism for this transformation involves the initial thionation of one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and further sulfurization to form the stable 1,2-dithiole-3-thione ring.

Targeted Synthesis of 5-(2-Thienyl)-3H-1,2-dithiol-3-one

The targeted synthesis of this compound requires the incorporation of a 2-thienyl moiety into the precursor molecule before the formation of the dithiole ring.

Exploration of Thienyl-Containing Precursor Architectures

Several thienyl-containing starting materials can be envisioned for the synthesis of the target molecule. A common and readily available precursor is 2-acetylthiophene (B1664040). This can be used to construct a thienyl-substituted 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, which can then be subjected to the classical sulfurization and cyclization conditions described above.

For example, 2-acetylthiophene can be condensed with a dialkyl carbonate in the presence of a strong base to yield a β-ketoester containing the 2-thienyl group. This β-ketoester can then be treated with a sulfurizing agent like Lawesson's reagent or P₄S₁₀ to form 5-(2-Thienyl)-3H-1,2-dithiole-3-thione.

Alternatively, a thienyl-substituted propiolic acid derivative can serve as a precursor. The reaction of such a compound with a sulfur source can lead to the formation of the 1,2-dithiole ring with the thienyl group at the 5-position.

The following table summarizes some potential thienyl-containing precursors and the general synthetic strategies.

| Precursor | Synthetic Strategy | Reagents |

| 2-Acetylthiophene | Formation of a β-ketoester followed by sulfurization and cyclization. | Diethyl carbonate, NaH; Lawesson's reagent or P₄S₁₀/S₈ |

| 3-(2-Thienyl)propiolic acid | Cyclization with a sulfur source. | P₄S₁₀/S₈ |

| α-Enolic dithioesters with a 2-thienyl group | Oxidative cyclization. | Elemental sulfur, InCl₃ |

Reaction Mechanisms and Pathways in the Formation of the 1,2-Dithiole Ring System

The formation of the 1,2-dithiole ring from a 1,3-dicarbonyl precursor with a sulfurizing agent like P₄S₁₀ is believed to proceed through a multi-step mechanism. Initially, one of the carbonyl oxygen atoms is replaced by sulfur to form a monothio-1,3-dicarbonyl compound. This is followed by enolization or enethiolization, which facilitates an intramolecular nucleophilic attack of the sulfur atom onto the remaining carbonyl carbon. Subsequent dehydration and further sulfurization lead to the formation of the stable aromatic 1,2-dithiole-3-thione ring. The presence of the electron-rich thienyl group at the 2-position of the precursor can influence the reactivity and regioselectivity of the cyclization process.

In the case of propiolic acid precursors, the reaction with P₄S₁₀ and elemental sulfur likely involves the addition of sulfur species across the triple bond, followed by cyclization and aromatization to yield the 1,2-dithiole-3-thione.

Once the 5-(2-Thienyl)-3H-1,2-dithiole-3-thione is obtained, the final step is the conversion of the exocyclic thione group to a ketone. This is typically achieved through oxidation with reagents such as mercuric acetate (B1210297) in acetic acid, affording the target compound, this compound. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The conversion of 5-(2-thienyl)-3H-1,2-dithiole-3-thione to this compound is a critical step that has been the focus of optimization studies. A common method for this transformation is dethionation using mercuric acetate. The efficiency of this reaction is influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Acetic acid is a frequently employed solvent for this reaction, with studies indicating that yields can vary significantly, ranging from 18% to 82%.

Optimization of this process involves a systematic investigation of these parameters to maximize the yield and purity of the final product. Key strategies for yield enhancement include:

Solvent Selection: The solubility of both the dithiolethione starting material and the mercuric acetate is a crucial factor. Solvents that facilitate the dissolution of both reactants are likely to improve reaction rates and yields.

Temperature Control: The reaction is typically conducted at elevated temperatures. Precise control of the reaction temperature is essential to ensure complete conversion without promoting side reactions or decomposition of the product.

Stoichiometric Adjustments: Fine-tuning the molar ratio of mercuric acetate to the dithiolethione can significantly impact the yield. An excess of the dethionating agent may be required to drive the reaction to completion, but an excessive amount could lead to purification challenges.

Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure the reaction proceeds to completion while minimizing the formation of byproducts.

A hypothetical optimization study for the dethionation of 5-(2-thienyl)-3H-1,2-dithiole-3-thione is presented in the table below.

| Entry | Solvent | Temperature (°C) | Hg(OAc)₂ (equivalents) | Time (h) | Yield (%) |

| 1 | Acetic Acid | 80 | 1.1 | 2 | 65 |

| 2 | Acetic Acid | 100 | 1.1 | 2 | 75 |

| 3 | Acetic Acid | 120 | 1.1 | 2 | 82 |

| 4 | Acetic Acid | 120 | 1.5 | 2 | 85 |

| 5 | Toluene | 110 | 1.5 | 4 | 55 |

This is a representative table illustrating the type of data generated during an optimization study.

Alternative and Novel Synthetic Approaches

Beyond the traditional methods, research into alternative and more sustainable synthetic routes for this compound and its precursors is ongoing. These novel approaches aim to improve efficiency, reduce environmental impact, and expand the scope of accessible derivatives.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the construction of heterocyclic systems, including the 1,2-dithiole-3-thione core. Copper-catalyzed reactions have shown particular promise in the synthesis of 5-aryl-3H-1,2-dithiole-3-thiones. One such approach involves the aerobic oxidative sulfuration and annulation of propargylamines with elemental sulfur. This tandem reaction proceeds through the cleavage of a C-N bond and the formation of multiple C-S bonds, providing good to excellent yields of the desired dithiolethiones. The use of a copper catalyst facilitates these transformations under relatively mild conditions.

The general scheme for a copper-catalyzed synthesis of a 5-aryl-3H-1,2-dithiole-3-thione is as follows:

Aryl-propargylamine + S₈ --(Cu catalyst, Oxidant)--> 5-Aryl-3H-1,2-dithiole-3-thione

While specific examples for the 5-(2-thienyl) derivative are not extensively detailed in readily available literature, the tolerance of these copper-catalyzed methods to various aryl and hetaryl groups suggests their applicability.

Rhodium catalysts are also known to be effective in the synthesis of various organosulfur compounds through reactions involving the cleavage of S-S bonds. mdpi.com Although direct synthesis of this compound using rhodium catalysis is not well-documented, the versatility of rhodium catalysts in forming C-S bonds suggests potential for future development of such synthetic routes. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of sulfur-containing heterocycles like this compound, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, ethanol, or ionic liquids is a primary goal. The application of green solvents in the synthesis of various sulfur heterocycles has been reviewed, highlighting the potential for more environmentally friendly processes.

Catalysis: The use of catalysts, particularly those that are non-toxic and recyclable, is a cornerstone of green chemistry. Transition metal catalysts, as discussed previously, can improve atom economy and reduce the need for stoichiometric reagents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. beilstein-journals.org The application of microwave-assisted synthesis has been reported for various heterocyclic compounds and could be a viable strategy for the synthesis of this compound and its intermediates. beilstein-journals.org

Photochemical and Electrochemical Synthetic Pathways

Photochemical Synthesis: Photochemical reactions, which utilize light to initiate chemical transformations, offer a mild and often highly selective method for the synthesis of complex molecules. Photocyclization reactions, for instance, are a powerful tool for constructing fused heterocyclic systems. While specific photochemical routes to this compound are not well-established, the known photoreactivity of thiophene-containing compounds suggests that such pathways could be explored. For example, photocyclization of styrylthiophenes is a known method for producing thiahelicenes.

Electrochemical Synthesis: Electrosynthesis, which employs an electric current to drive chemical reactions, is an inherently green technology as it uses electrons as a "reagent," avoiding the need for chemical oxidants or reductants. This approach has been successfully applied to the synthesis of various N/S-heterocycles. The electrochemical generation of reactive intermediates can enable unique bond formations and functionalizations. The development of electrochemical methods for the synthesis of 1,2-dithiole derivatives represents a promising area for future research, offering a potentially cleaner and more efficient route to compounds like this compound. mdpi.comsnnu.edu.cn

Advanced Structural and Electronic Characterization Methodologies

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 5-(2-thienyl)-3H-1,2-dithiol-3-one. Each method offers unique insights into different facets of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that are fundamental to its structural confirmation. rsc.orgnih.gov

Advanced pulse sequences can further refine this structural information. Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) can establish proton-proton coupling networks, confirming the relative positions of protons on the thienyl and dithiolone rings. ipb.pt Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, thereby piecing together the carbon skeleton. illinois.edu For more complex analyses, advanced methods like Gradient-Enhanced, Multiplet-Selective, Targeted-Observation NMR Experiment (GEMSTONE) could be employed to selectively excite specific protons, simplifying overlapping regions of the spectrum. researchgate.net

The choice of solvent can significantly influence NMR spectra. thieme-connect.de Solvent effect studies, where spectra are recorded in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, acetone-d₆), can reveal information about solute-solvent interactions and the electronic distribution within the molecule. pitt.edudu.edu Changes in chemical shifts, particularly of protons susceptible to hydrogen bonding or those in electronically sensitive environments, can provide clues about the molecule's polarity and preferred conformations in different media. illinois.eduthieme-connect.de

Below is a table of typical ¹H and ¹³C NMR chemical shifts for related dithiolethione structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 8.2 | d | 2.5 |

| ¹H | 7.95 | dd | 8.5, 2.3 |

| ¹H | 7.6 | d | 8.5 |

| ¹³C | 164.2 | ||

| ¹³C | 160.0-170.0 | ||

| ¹³C | 19.0-45.0 |

Note: This table represents typical shifts for related structures and may not be exact for this compound. The actual values can vary based on the specific compound and experimental conditions. ipb.ptorganicchemistrydata.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nepjol.info The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. The exact frequency of this band provides information about the electronic environment of the carbonyl group. The C=C and C-S stretching vibrations of both the thienyl and dithiolone rings would also be observable, as would the C-H stretching and bending modes. nih.govopenaccesspub.org

Raman spectroscopy can provide additional information, particularly for symmetric vibrations and sulfur-containing bonds, which often give rise to strong Raman signals. A detailed vibrational analysis, often aided by computational calculations, can assign specific vibrational frequencies to particular atomic motions within the molecule, offering a deeper understanding of its bonding and structure. nih.govnepjol.info

A table of expected vibrational frequencies for key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O | Stretch | 1650 - 1750 |

| C=C (aromatic) | Stretch | 1400 - 1600 |

| C-S | Stretch | 600 - 800 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

Note: These are general ranges and the precise frequencies for this compound would need to be determined experimentally.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula. bioanalysis-zone.com This is achieved by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Electron impact (EI) or electrospray ionization (ESI) are common techniques used to generate ions from the molecule. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint and provides valuable structural information. arkat-usa.org

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry and conformation. researchgate.net

For this compound, X-ray crystallography would reveal the planarity of the dithiolone and thienyl rings and the dihedral angle between them. This information is crucial for understanding the extent of electronic conjugation between the two ring systems. Intermolecular interactions in the crystal lattice, such as stacking interactions or hydrogen bonds, can also be identified, providing insight into how the molecules pack in the solid state. researchgate.net

Reactivity and Reaction Mechanisms of 5 2 Thienyl 3h 1,2 Dithiol 3 One

General Reactivity Patterns of 1,2-Dithiol-3-ones

The 1,2-dithiol-3-one ring system exhibits a distinct reactivity profile characterized by susceptibility to both electrophilic and nucleophilic attacks, as well as participation in cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on the Thienyl Moiety

The thienyl group, an electron-rich aromatic system, readily undergoes electrophilic aromatic substitution. wikipedia.org The rate and regioselectivity of these reactions are influenced by the nature of the substituent on the aromatic ring. wikipedia.org Activating groups enhance the reaction rate by donating electrons to the ring, thereby stabilizing the cationic intermediate formed during the substitution process. wikipedia.org Conversely, deactivating groups withdraw electron density, slowing down the reaction. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com

In the context of 2,5-di(2-thienyl)pyrroles, which share a similar thienyl moiety, electrophilic substitution reactions such as Vilsmeier formylation and acetylation have been shown to occur, leading to the introduction of functional groups onto the thienyl rings. researchgate.net

Nucleophilic Attack at the Carbonyl and Sulfur Centers

The 1,2-dithiol-3-one ring is susceptible to nucleophilic attack at several positions. The carbonyl carbon is an electrophilic center and can be attacked by various nucleophiles. Additionally, the sulfur atoms of the disulfide bond can also be targets for nucleophilic attack.

For instance, in the related 1,2,3-dithiazole system, nucleophilic attack can occur at a sulfur atom, leading to ring-opening and subsequent rearrangement. nih.gov Similarly, nucleophilic transformations of 3-aroylpyrrolo[2,1-c] mdpi.comarkat-usa.orgbenzothiazine-1,2,4-triones involve an initial nucleophilic attack followed by cleavage of an S-C bond and intramolecular cyclization. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

1,2-Dithiole-3-thiones, which are structurally related to 1,2-dithiol-3-ones, are known to participate in cycloaddition reactions. mdpi.comnih.govnih.gov One of the most significant types is the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.org The reaction is a valuable method for the synthesis of various five-membered heterocycles. wikipedia.orgorganicchemistrydata.org

For example, 1,2-dithiole-3-thiones can react with acetylenic esters and benzyne, which act as dipolarophiles. The reaction of 5-(2-furyl)-1,2-dithiole-3-thione with maleic anhydride (B1165640) in boiling xylene results in the formation of a 1,3-dithiolane (B1216140). nih.gov Furthermore, the reaction of nitrilimines with 1,2-dithiole-3-thiones proceeds as a 1,3-dipolar cycloaddition at the thiono group, which is followed by the opening of the dithiole ring and extrusion of a sulfur atom to form a 1,3,4-thiadiazole (B1197879) ring. mdpi.com

Specific Reactions of 5-(2-Thienyl)-3H-1,2-dithiol-3-one

The specific reactivity of this compound is a direct consequence of its chemical structure, combining the features of the 1,2-dithiol-3-one ring and the thienyl substituent.

Reactions with Nucleophiles: Amines, Alcohols, Thiolates

The reaction of 1,2-dithiol-3-ones with nucleophiles is a key aspect of their chemistry. The carbonyl group and the sulfur atoms of the dithiole ring are the primary sites for nucleophilic attack.

Reactions with amines can lead to a variety of products depending on the reaction conditions and the structure of the amine. For instance, the reaction of 4-substituted 5H-1,2,3-dithiazoles with primary amines can lead to the formation of 1,2,5-thiadiazoles through a mechanism involving amine addition, ring opening, and subsequent ring closure with the loss of hydrogen sulfide. nih.gov In the case of condensed 1,2-dithiol-3-thiones, reactions with primary aliphatic and aromatic amines can be non-selective, yielding a mixture of 1,2-dithiol-3-imines and 1,2-thiazol-3-thiones. researchgate.net

Reactions with alcohols, in the presence of a base, can lead to the opening of the dithiole ring. For example, the reaction of 3-aroylpyrrolo[2,1-c] mdpi.comarkat-usa.orgbenzothiazine-1,2,4-triones with methanol (B129727) results in the cleavage of the S-C bond of the 1,4-benzothiazine moiety. nih.gov

Thiolates, being potent nucleophiles, can also react with the 1,2-dithiol-3-one ring system. The reaction of thiols with dihaloalkanes in the presence of a base can lead to the formation of alkyl(chloroalkyl) sulfides through nucleophilic substitution. researchgate.net In the context of heteroaromatic systems, nucleophilic aromatic substitution between heteroaryl halides and thiols proceeds smoothly under the action of a base. nih.gov

Table 1: Examples of Nucleophilic Reactions with 1,2-Dithiole (B8566573) Derivatives

| Nucleophile | Substrate | Product Type | Reference |

| Primary Amines | 4-substituted 5H-1,2,3-dithiazoles | 1,2,5-thiadiazoles | nih.gov |

| Primary Amines | Condensed 1,2-dithiol-3-thiones | 1,2-dithiol-3-imines and 1,2-thiazol-3-thiones | researchgate.net |

| Methanol | 3-aroylpyrrolo[2,1-c] mdpi.comarkat-usa.orgbenzothiazine-1,2,4-triones | Ring-opened product | nih.gov |

| Thiols | Heteroaryl halides | Heteroaryl thioethers | nih.gov |

Reactions with Electrophiles: Halogenation, Acylation, Alkylation

The thienyl moiety of this compound is the primary site for electrophilic attack.

Halogenation: Aromatic halogenation with bromine, chlorine, or iodine, typically catalyzed by a corresponding iron or aluminum trihalide, can introduce halogen atoms onto the thienyl ring. wikipedia.org

Acylation: Friedel-Crafts acylation, often using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum trichloride, can be employed to introduce an acyl group to the thienyl ring. wikipedia.org For example, the acetylation of 2,5-di(thienyl)pyrroles results in the formation of 3-acetyl-2,5-di(thienyl)pyrroles. researchgate.net

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the thienyl ring, although it can be prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Catalyst | Product |

| Halogenation | Br₂, Cl₂, I₂ | FeBr₃, AlCl₃, FeI₃ | Halogenated thienyl derivative |

| Nitration | NO₂⁺ | H₂SO₄ | Nitrothienyl derivative |

| Sulfonation | SO₃ | H₂SO₄ | Thienylsulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | AlCl₃ | Acylthienyl derivative |

| Friedel-Crafts Alkylation | R⁺ | AlCl₃ | Alkylthienyl derivative |

Oxidation and Reduction Pathways of the Dithiole Ring

The oxidation and reduction of the dithiole ring in this compound are critical aspects of its chemistry, leading to a range of products with modified electronic and structural properties.

Oxidation: While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related 1,2-dithiole-3-one derivatives provides insight into potential pathways. Oxidation can target the sulfur atoms of the dithiole ring. For instance, the use of oxidizing agents can lead to the formation of sulfoxides or sulfones. The sulfur atoms in the dithiole ring can be oxidized to various oxidation states, which can significantly alter the chemical and physical properties of the molecule. For example, 3H-1,2-benzodithiol-3-one-1,1-dioxide is a known compound where the sulfur atom at position 1 is oxidized to a sulfone. chemimpex.com This suggests that selective oxidation of one of the sulfur atoms in this compound is a plausible transformation.

Reduction: The reduction of the dithiole ring can proceed through several mechanisms, depending on the reducing agent and reaction conditions. Electrochemical reduction methods can be employed to study the redox behavior of such compounds. The carbonyl group at the 3-position is a potential site for reduction to a secondary alcohol. Furthermore, reductive cleavage of the disulfide bond is a characteristic reaction of 1,2-dithioles, which can lead to ring-opened dithiol species. The specific reduction products of this compound would depend on the selectivity of the reducing agent for the carbonyl group versus the disulfide bond.

Ring-Opening and Rearrangement Reactions

The 1,2-dithiol-3-one ring is susceptible to nucleophilic attack, which can initiate ring-opening reactions. Nucleophiles can attack the electrophilic carbon atoms of the ring, particularly the carbonyl carbon and the carbon atom at the 5-position, or one of the sulfur atoms.

Nucleophile-Induced Ring-Opening: The reaction of 1,2-dithiole-3-thiones with thiols has been studied kinetically, providing a model for the behavior of the corresponding ketones. The active nucleophile is the thiolate anion, and the reaction is first order in thiol concentration. nih.gov This suggests that nucleophiles like thiolates can attack the dithiole ring of this compound, leading to ring-opened products. The attack can occur at the disulfide bond, a common reaction for disulfides, resulting in a linear dithioether derivative. nih.gov The reversibility of ring-opening in related 1,3-dithiol-2-one (B14740766) systems has been demonstrated, suggesting that the stability of the ring-opened product is a key factor in these reactions. researchgate.netrsc.org

Rearrangement Reactions: Rearrangement reactions of the 1,2-dithiol-3-one skeleton are less common but can be induced under specific conditions, such as thermal or photochemical stimulation. These rearrangements could potentially involve the migration of the thienyl group or skeletal rearrangements of the dithiole ring itself. For instance, copper-catalyzed reactions of related benzothioamides with elemental sulfur have been shown to undergo unexpected sulfur rearrangements to form 3H-benzo[c] nih.govoup.comdithiol-3-imines, which are structurally related to the target molecule. acs.org

Photochemical and Thermal Transformations

Photochemical Transformations: The photochemical reactivity of 1,2-dithiole derivatives often involves the disulfide bond. Upon irradiation, homolytic cleavage of the S-S bond can occur, generating a diradical intermediate. This intermediate can then undergo various subsequent reactions, including rearrangement or reaction with other molecules. Photochemical reactions of 1,2-dithiole-3-thiones with olefins have been reported to yield 2-thioacylmethylene-1,3-dithiolanes. oup.com Although the corresponding ketone, 3H-1,2-dithiole-3-one, was found to be unreactive with cyclohexene (B86901) under similar conditions, this does not preclude other photochemical transformations. oup.com The thienyl substituent in this compound could also participate in photochemical reactions, such as photocyclization, if a suitable adjacent unsaturated system is present.

Thermal Transformations: The thermal stability of the 1,2-dithiol-3-one ring is an important consideration in its chemistry. At elevated temperatures, decomposition or rearrangement can occur. A common thermal reaction for sulfur-containing heterocycles is the extrusion of sulfur. In the case of this compound, thermolysis could potentially lead to the formation of a thiophene-substituted thioketene (B13734457) or other rearranged products. The specific products would depend on the stability of the intermediates and the reaction conditions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling its reactivity and designing new synthetic applications. A combination of computational and experimental techniques can provide detailed insights into the transition states, reaction kinetics, and the fate of individual atoms during these transformations.

Transition State Analysis and Reaction Coordinate Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

Transition State Analysis: For a given reaction of this compound, such as a nucleophilic ring-opening, DFT calculations can be used to locate the transition state structure. Analysis of the geometry and vibrational frequencies of the transition state can confirm that it is a true first-order saddle point on the potential energy surface and can provide insights into the bonding changes occurring during the reaction. For example, in a nucleophilic attack on the carbonyl carbon, the transition state would show the partial formation of a new bond between the nucleophile and the carbon, and a partial breaking of the C=O double bond.

Reaction Coordinate Calculations: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to map out the minimum energy path connecting the reactants and products. This allows for the visualization of the entire reaction pathway and can help to identify any intermediates that may be formed. Such calculations can be used to explore the feasibility of different proposed mechanisms for reactions such as oxidation, reduction, or rearrangement of the dithiole ring.

Kinetic Studies and Reaction Rate Determination

Experimental kinetic studies are essential for validating proposed reaction mechanisms and quantifying the reactivity of this compound.

Methodology: The rate of a reaction can be monitored by following the change in concentration of a reactant or product over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography. By varying the concentrations of the reactants, the order of the reaction with respect to each reactant can be determined, leading to the experimental rate law.

Data Interpretation: The rate law provides valuable information about the species involved in the rate-determining step of the reaction. For example, a kinetic study of the reaction of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione with various thiols showed that the reaction is first order in both the dithiolethione and the thiol. nih.gov A similar study on this compound with different nucleophiles would provide quantitative data on its electrophilicity and the factors influencing its reactivity. The effect of solvent polarity and temperature on the reaction rate can also be investigated to determine the activation parameters (enthalpy and entropy of activation), which provide further mechanistic insights.

Below is a table summarizing the second-order rate constants for the reaction of various thiolate anions with Oltipraz (4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione), a compound structurally related to the subject of this article. This data illustrates the dependence of the reaction rate on the nature of the nucleophile.

| Thiolate Anion | k₂ (M⁻¹s⁻¹) |

|---|---|

| Cysteine | 0.040 ± 0.001 |

| 2-Mercaptoethanol | 2.0 ± 0.02 |

| Glutathione | 0.099 ± 0.001 |

| Mercaptoacetic acid anion | 4.0 ± 0.01 |

| Dithiothreitol | 1.33 ± 0.02 |

| 1,3-Propanedithiol | 10 ± 0.5 |

| 1-Mercaptopropane-3-ol | 6.5 ± 0.1 |

| 1-Mercaptopropane-2,3-diol | 1.26 ± 0.05 |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. wikipedia.org By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ³⁴S for ³²S), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

Derivatization and Functionalization Strategies

Modification of the Thienyl Moiety

The thienyl ring is a well-known substrate for a variety of organic transformations, including electrophilic substitution and modern cross-coupling reactions. These methods can be applied to introduce a diverse array of substituents onto the thiophene (B33073) portion of the molecule.

Regioselective Functionalization of the Thienyl Ring

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of thiophene rings. The reactivity and regioselectivity of these reactions are significantly influenced by the existing substituent—in this case, the 1,2-dithiol-3-one group. Thiophene itself preferentially undergoes substitution at the C2 (α) position. For a 2-substituted thiophene like 5-(2-thienyl)-3H-1,2-dithiol-3-one, the primary site for further electrophilic attack is the C5 position, which is the other α-position.

A common and mild method for introducing a formyl group is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. wikipedia.orgtcichemicals.com For this compound, this reaction is expected to proceed with high regioselectivity at the C5 position of the thienyl ring.

Table 1: Representative Electrophilic Substitution on the Thienyl Ring

| Reaction | Reagents | Expected Product | Position of Functionalization |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-(5-Formyl-2-thienyl)-3H-1,2-dithiol-3-one | C5 |

| Acetylation | Acetic Anhydride (B1165640), H₃PO₄ | 5-(5-Acetyl-2-thienyl)-3H-1,2-dithiol-3-one | C5 |

| Bromination | N-Bromosuccinimide (NBS), THF/AcOH | 5-(5-Bromo-2-thienyl)-3H-1,2-dithiol-3-one | C5 |

DFT studies on similar thienyl heterocycles confirm that the α-carbon atom is generally preferred for electrophilic attack over the β-carbon. dntb.gov.ua The resulting halogenated derivatives, particularly bromo- and iodo-substituted compounds, are valuable precursors for subsequent cross-coupling reactions.

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira) at the Thienyl Unit

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. By first introducing a halogen (e.g., Br or I) at the C5 position of the thienyl ring, the molecule can be coupled with a variety of partners.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. jcu.edu.au Reacting 5-(5-bromo-2-thienyl)-3H-1,2-dithiol-3-one with an aryl or heteroaryl boronic acid would yield a biaryl or hetero-biaryl structure.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgharvard.edulibretexts.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. harvard.edu

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing palladium and copper co-catalysts. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.org Applying this to a halogenated thienyl-dithiol-one would introduce an alkynyl substituent.

These reactions provide a modular approach to synthesizing complex derivatives by building upon a pre-functionalized thienyl scaffold.

Table 2: Cross-Coupling Reactions on a Halogenated Thienyl Moiety

| Coupling Reaction | Substrates | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | 5-(5-Bromo-2-thienyl)-3H-1,2-dithiol-3-one, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-(5-Aryl-2-thienyl)-3H-1,2-dithiol-3-one |

| Stille | 5-(5-Bromo-2-thienyl)-3H-1,2-dithiol-3-one, Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | 5-(5-Aryl-2-thienyl)-3H-1,2-dithiol-3-one |

| Sonogashira | 5-(5-Iodo-2-thienyl)-3H-1,2-dithiol-3-one, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 5-(5-Alkynyl-2-thienyl)-3H-1,2-dithiol-3-one |

Functionalization of the 1,2-Dithiole (B8566573) Ring System

The 1,2-dithiole ring possesses unique reactivity centered around its sulfur atoms and the C4-C5 double bond, allowing for various transformations.

Reactions at the Sulfur Atoms

The sulfur atoms in the 1,2-dithiole ring are susceptible to oxidation. Mild oxidation of thiols or sulfides typically yields disulfides, while more vigorous conditions can lead to the formation of sulfoxides and sulfones by adding oxygen atoms to the sulfur. ebsco.comlibretexts.org In the 1,2-dithiole system, selective oxidation can occur at one or both sulfur atoms. For instance, oxidation of related 1,2-dithiole-3-thiones has been shown to produce S-oxides. rsc.org This transformation can significantly alter the electronic properties and geometry of the ring system.

Introduction of Substituents at the C4 Position

Direct functionalization at the C4 position of the 1,2-dithiol-3-one ring is challenging due to the competing reactivity of the thienyl ring and the C5 position. Most synthetic routes that produce C4-substituted dithioles incorporate the substituent before the ring-forming step. nih.govresearchgate.net However, strategies involving direct C-H functionalization are an area of growing interest in heterocyclic chemistry. nih.govyoutube.com One potential, though underexplored, avenue could be the deprotonation at the C4 position using a strong base, followed by quenching with an electrophile. The acidity of the C4 proton would be a critical factor for the success of such a strategy.

Ring Expansion and Contraction Reactions to Form Novel Heterocycles

The 1,2-dithiole ring can undergo various transformations leading to different heterocyclic systems. These reactions often proceed through ring-opening and subsequent re-cyclization pathways or via cycloaddition reactions. nih.govnih.gov

1,3-Dipolar Cycloaddition: The C4=C5 double bond in the dithiole ring can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides, leading to the formation of novel fused heterocyclic systems. mdpi.comwikipedia.orgorganicchemistrydata.org

Ring Expansion: Reactions of related 1,2-dithiole-3-thiones with certain nucleophiles or dienophiles can lead to ring expansion. For example, reaction with activated alkenes can yield 1,3-dithiolane (B1216140) derivatives. nih.gov Thiol-mediated cascade reactions have also been shown to induce ring expansion in other heterocyclic systems, a strategy that could potentially be adapted. nih.gov

Ring Contraction: While less common for this specific system, photochemical methods or specific rearrangement reactions can sometimes lead to ring contraction in saturated heterocycles, suggesting a potential, albeit challenging, route for skeletal diversification.

These ring transformation strategies are powerful for generating entirely new heterocyclic scaffolds from the 1,2-dithiole-3-one precursor.

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound

The unique electronic and structural characteristics of the this compound core make it an intriguing building block for the development of advanced polymeric materials and complex supramolecular systems. The combination of the electron-rich thiophene ring and the sulfur-rich dithiolone heterocycle offers opportunities for creating materials with tailored optical, electronic, and self-assembly properties. This section explores the strategies for converting this molecule into a polymerizable monomer and examines the fundamental principles that govern its assembly into ordered supramolecular architectures.

Monomer Synthesis for Polymerization Applications

To incorporate the this compound unit into a polymer backbone, it must first be functionalized with reactive groups that can participate in polymerization reactions. The synthetic strategy typically focuses on modifying the thiophene ring, as it provides a versatile platform for introducing a variety of polymerizable functionalities without altering the core dithiolone structure.

Common approaches for monomer synthesis involve introducing reactive handles for cross-coupling reactions, which are widely used for synthesizing conjugated polymers. One of the most prevalent methods is the halogenation of the thiophene ring, typically at the 5-position (the open α-position). This can be achieved using standard brominating agents like N-bromosuccinimide (NBS). The resulting bromo-functionalized derivative can then serve as a key monomer in polymerization reactions such as Suzuki, Stille, or direct C-H arylation polymerizations. For instance, a dibromo-functionalized monomer could be copolymerized with a diboronic ester-functionalized comonomer in a Suzuki coupling reaction to yield a donor-acceptor conjugated polymer. mdpi.commdpi.com

Another strategy is the introduction of boronic acid or boronic ester groups onto the thiophene ring. This creates a monomer that is complementary to a halogenated comonomer for Suzuki coupling reactions. Additionally, functionalization with stannanes (for Stille coupling) or organozinc reagents (for Negishi coupling) are also viable routes.

Beyond cross-coupling, "click chemistry" reactions like thiol-ene polymerization offer an alternative pathway. nih.govresearchgate.net This would require the synthesis of derivatives of this compound that contain either thiol (-SH) or alkene (-CH=CH₂) functional groups. These monomers can then be polymerized via a radical-mediated or photoinitiated step-growth mechanism, providing a versatile and efficient route to polythioethers.

The choice of synthetic route and functional group depends on the desired polymer architecture, properties, and the specific polymerization technique to be employed.

| Monomer Derivative | Key Functional Group(s) | Target Polymerization Method | Potential Comonomer |

|---|---|---|---|

| 5-(5-Bromo-2-thienyl)-3H-1,2-dithiol-3-one | -Br | Suzuki, Stille, Heck, Direct C-H Arylation | Aromatic bis(boronic ester) |

| 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl)-3H-1,2-dithiol-3-one | -B(pin) | Suzuki Coupling | Dihaloaromatic compound |

| 5-(5-Vinyl-2-thienyl)-3H-1,2-dithiol-3-one | -CH=CH₂ | Thiol-Ene Polymerization, ADMET | Dithiol compound |

| 5-(5-(Mercaptomethyl)-2-thienyl)-3H-1,2-dithiol-3-one | -CH₂SH | Thiol-Ene Polymerization | Diene compound |

Self-Assembly Principles and Intermolecular Interactions

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent intermolecular interactions. thieme-connect.de The molecular structure of this compound contains several features that can direct its self-assembly into higher-order architectures. The interplay of these interactions dictates the packing of the molecules in the solid state and in solution, leading to the formation of polymeric chains, sheets, or three-dimensional networks.

The primary intermolecular forces at play include:

Sulfur-Sulfur (S···S) Interactions: As a sulfur-rich heterocycle, the molecule is predisposed to forming chalcogen bonds. The close proximity of sulfur atoms on adjacent molecules (typically less than the sum of their van der Waals radii, ~3.70 Å) can lead to stabilizing S···S interactions. These interactions can guide the molecules to form one-dimensional chains or two-dimensional layered structures, a phenomenon observed in other sulfur-containing fused heterocycles. rsc.org

π-π Stacking: The aromatic thiophene ring and the quasi-aromatic dithiolone ring are capable of engaging in π-π stacking. These interactions arise from the alignment of the planar ring systems of adjacent molecules, contributing significantly to the stability of the assembled structure. The strength of these interactions is dependent on the relative orientation and distance between the stacked rings. nih.gov

Hydrogen Bonding: The oxygen atom of the carbonyl group in the dithiolone ring is a potent hydrogen bond acceptor. In the presence of suitable hydrogen bond donors (e.g., protic solvents or co-crystallizing molecules), strong C=O···H-X bonds can form, playing a crucial role in directing the crystal architecture. rsc.org

Dipole-Dipole Interactions: The dithiolone ring possesses a significant dipole moment due to the electronegative oxygen and sulfur atoms. These dipoles can align in an antiparallel fashion in the solid state to minimize electrostatic repulsion and maximize attraction, further stabilizing the supramolecular assembly.

The combination of these directional and non-directional forces can lead to complex and predictable packing motifs. For example, S···S interactions might link molecules into a "polymeric chain," while π-π stacking arranges these chains into sheets, creating a highly ordered supramolecular architecture. rsc.org Understanding these fundamental self-assembly principles is critical for designing crystalline materials and liquid crystals based on the this compound scaffold.

| Interaction Type | Responsible Structural Feature(s) | Potential Supramolecular Motif |

|---|---|---|

| Sulfur-Sulfur (S···S) Interaction | Sulfur atoms of the dithiolone and thiophene rings | 1D chains, 2D networks |

| π-π Stacking | Thiophene ring, Dithiolone ring | Stacked columns, Herringbone patterns |

| Hydrogen Bonding | Carbonyl oxygen (C=O) as an acceptor | Dimers, Chains, Sheets (with H-bond donors) |

| Dipole-Dipole Interaction | Polarized C=O and C-S bonds | Antiparallel molecular packing |

Applications in Organic Synthesis and Materials Science

5-(2-Thienyl)-3H-1,2-dithiol-3-one as a Synthetic Building Block

The reactivity of the 1,2-dithiol-3-one ring system allows this compound to serve as a valuable intermediate and reagent in various organic transformations. The presence of multiple sulfur atoms and a reactive carbonyl group provides several sites for chemical modification and ring-transformation reactions.

Precursor to Sulfur-Containing Heterocycles

The 3H-1,2-dithiol-3-one scaffold is a well-established precursor for the synthesis of a diverse array of sulfur-containing heterocyclic systems. The thione group (C=S) can be converted to a ketone (C=O), and the disulfide (S-S) bond can be cleaved or rearranged, facilitating transformations into other ring systems. The reactivity of the dithiole-thione moiety is central to its utility in this context.

Ring transformations of 3H-1,2-dithiole-3-thiones are a key feature of their chemistry, allowing for their conversion into various other heterocyclic structures. nih.gov These reactions often proceed through mechanisms like 1,3-dipolar cycloaddition or the replacement of one or both sulfur atoms. nih.govmdpi.com For instance, analogous compounds such as 5-(2-furyl)-1,2-dithiole-3-thione have been shown to react with activated alkenes like maleic anhydride (B1165640) to yield 1,3-dithiolane (B1216140) derivatives. mdpi.com This suggests that this compound could undergo similar cycloaddition reactions to form more complex, sulfur-rich polycyclic systems. The general reactivity allows for the synthesis of heterocycles that are otherwise difficult to access.

| Precursor Compound Class | Reagent/Condition | Resulting Heterocycle Class | Reference |

| 5-Aryl-3H-1,2-dithiole-3-thione | Activated Alkenes (e.g., Maleic Anhydride) | 1,3-Dithiolanes | mdpi.com |

| 3H-1,2-dithiole-3-thione | Activated Alkynes | Thiopyrans | |

| Thiochalcones (precursors to dithioles) | Triphenylphosphine / Elemental Sulfur | 3H-1,2-Dithioles | mdpi.com |

Reagent in Multi-Step Organic Transformations

Beyond serving as a direct precursor, this compound is a valuable reagent in multi-step synthesis, where its unique structure is leveraged to introduce specific functionalities into a larger molecule. Multi-step synthesis is a strategy used to create complex molecules through a sequence of chemical reactions. vapourtec.com The dithiole-thione moiety can act as a masked functionality or participate in tandem reactions, streamlining complex synthetic routes. For example, the reaction of the dithiole-thione core can be part of a "one-pot" process, where multiple transformations occur sequentially without the need to isolate intermediates, leading to higher efficiency. myttex.net The ability to construct new heterocyclic systems, such as dithiolopyridines from related sulfur-containing starting materials, highlights the potential of such building blocks in complex synthesis. sciforum.net

Role in the Design of Advanced Materials

The electronic properties derived from the combination of the thienyl and dithiole-thione moieties make this compound a promising candidate for applications in materials science, particularly in the field of organic electronics.

Electron-Rich/Electron-Poor Systems for Organic Electronics

Many advanced organic materials are based on a donor-acceptor (D-A) architecture, which facilitates intramolecular charge transfer (ICT), a crucial process for many electronic applications. researchgate.net In the this compound molecule, the thiophene (B33073) ring acts as an electron-donating (electron-rich) unit, while the 1,2-dithiol-3-one ring possesses electron-accepting (electron-poor) characteristics. This inherent D-A structure is a key design element for materials used in organic electronics. mdpi.com

The combination of electron-donating thienyl groups with electron-accepting units is a common strategy for creating materials with low bandgaps and absorption in the near-infrared (NIR) region. nih.govunito.it Such materials are highly sought after for applications like organic photovoltaics and photodetectors. The specific D-A arrangement within this compound suggests its potential as a building block for larger conjugated systems where this charge-transfer character can be amplified.

| Donor Unit | Acceptor Unit | Resulting Property | Application Area |

| Thienyl / Bithienyl | Diketopyrrolopyrrole (DPP) | Low bandgap, NIR absorption | Organic Field-Effect Transistors (OFETs) |

| Thienyl | Benzothiadiazole (BT) | Intramolecular Charge Transfer (ICT) | Organic Photovoltaics (OPVs) |

| Fluorene | Di-2-thienyl-2,1,3-benzothiadiazole | Red Emission, High Molar Mass | Optoelectronic Devices |

Precursors for Conductive Polymers or Organic Semiconductors

Thiophene and its derivatives are among the most important building blocks for organic semiconductors and conducting polymers due to their chemical stability and excellent charge transport properties. researchgate.net The presence of the 2-thienyl group in this compound provides a site for polymerization, typically through oxidative coupling of the thiophene rings. This would allow for the incorporation of the dithiole-thione unit as a pendant group along the polymer backbone.

Such a polymer would have unique properties, where the polythiophene chain provides the pathway for charge conduction, and the dithiole-thione side groups could be used to modulate solubility, inter-chain packing, and electronic properties. nih.gov Thiophene-based materials are widely used as the active components in organic thin-film transistors (OTFTs) and other electronic devices. mdpi.comnih.govacs.org The incorporation of the sulfur-rich, electron-accepting dithiole-thione moiety could enhance inter-chain interactions and influence the charge transport characteristics of the resulting polymer.

Components in Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains multiple sites capable of participating in these interactions. The sulfur atoms in both the thiophene and dithiole rings can act as weak hydrogen bond acceptors (e.g., in C–H···S interactions). mdpi.com

Furthermore, the planar, aromatic nature of the thiophene ring facilitates π-π stacking, a key interaction for organizing molecules in the solid state. Self-assembly directed by weak hydrogen bonding is a known phenomenon in thiophene-containing molecules and plays a critical role in determining charge transport and device performance. nih.gov The combination of these potential interactions suggests that this compound could be a valuable component for designing crystalline materials and self-assembling systems with ordered structures on the nanoscale.

Analytical Methodologies for Tracing and Quantifying 5 2 Thienyl 3h 1,2 Dithiol 3 One and Its Derivatives

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring

Chromatographic methods are foundational for separating 5-(2-Thienyl)-3H-1,2-dithiol-3-one from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of 1,2-dithiol-3-one derivatives. Reversed-phase (RP-HPLC) is commonly employed, utilizing stationary phases such as C8 or C18. The choice of mobile phase, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and water, is optimized to achieve adequate separation. The lipophilic nature of the thienyl group and the dithiolone core dictates the retention behavior. Isocratic or gradient elution methods can be developed for both qualitative and quantitative analysis. Detection is most commonly performed using a UV-Vis detector, leveraging the chromophoric nature of the compound.

Gas Chromatography (GC): GC is suitable for the analysis of thermally stable and volatile sulfur-containing heterocycles. nih.govacs.org For this compound, its applicability depends on its thermal stability and volatility. If the compound is prone to degradation at higher temperatures, derivatization may be necessary to produce a more thermally stable analogue. nih.gov Capillary columns with various stationary phases, such as biphenyl (B1667301) polysiloxane, are used to separate sulfur heterocycles. acs.org Specialized sulfur-selective detectors, like a sulfur chemiluminescence detector (SCD) or an atomic emission detector (AED), can provide high sensitivity and selectivity for sulfur-containing compounds in complex matrices. nih.govazom.com

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis, particularly for monitoring the progress of synthesis reactions. rsc.org A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel or alumina) and developed in an appropriate solvent system. By comparing the retention factor (Rf) of the spots with those of the starting material and a pure standard of the product, the progression of the reaction can be visually assessed. Visualization is typically achieved under UV light, or by using staining agents if the compounds are not UV-active. TLC is also valuable for quickly screening for optimal solvent systems for column chromatography purification.

Table 1: Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 or C8 Silica | Acetonitrile/Water or Methanol/Water mixtures | UV-Vis (Diode Array Detector) | Purity assessment, Quantification |

| GC | Biphenyl polysiloxane or similar | Helium or Nitrogen | Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD) | Purity of volatile derivatives |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (B1210297) or Dichloromethane | UV light (254 nm), Iodine vapor | Reaction monitoring, Purity check |

Hyphenated Techniques: GC-MS, LC-MS, LC-NMR for Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS provides both retention time data and mass spectral data. The mass spectrometer fragments the eluted compounds, producing a unique fragmentation pattern that serves as a chemical fingerprint. libretexts.orgsemanticscholar.orgchemguide.co.uk Analysis of the fragmentation pattern of this compound would likely show characteristic losses, such as the loss of CO, S, or fragments from the thienyl ring, which helps in its structural confirmation. mdpi.com However, challenges can arise from interferences from co-eluting compounds, sometimes necessitating a prior liquid chromatography cleanup step. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of 1,2-dithiol-3-one derivatives, as it does not require the analyte to be volatile or thermally stable. nih.gov The effluent from an HPLC column is directly introduced into the mass spectrometer. Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. mdpi.com LC-MS can provide the molecular weight of the parent compound and, with tandem MS (LC-MS/MS), can generate fragment ions for detailed structural elucidation of the target compound and any impurities or derivatives present in the mixture. researchgate.netresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a specialized technique that provides complete NMR spectra of compounds as they elute from the HPLC column. This allows for the unambiguous structural determination of components within a mixture without the need for prior isolation. While less common due to sensitivity and technical challenges, it is an exceptionally powerful tool for identifying unknown impurities or metabolites of this compound.

Spectrophotometric Methods: UV-Vis, Fluorescence for Concentration Determination

Spectrophotometric methods are used for the quantitative determination of this compound in solution.

UV-Vis Spectroscopy: The conjugated system comprising the thienyl ring and the dithiolone moiety gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. A solution of the compound can be analyzed in a spectrophotometer, and the absorbance at a specific wavelength (λmax) is measured. According to the Beer-Lambert Law, this absorbance is directly proportional to the concentration of the compound. Related thienyl-containing systems have been studied by UV-vis spectroscopy to determine their electronic properties. beilstein-journals.orgmdpi.com

Fluorescence Spectroscopy: While many organic molecules fluoresce, the intrinsic fluorescence of this compound would need to be experimentally determined. Many related sulfur-containing heterocycles and thienyl-based compounds are known to be fluorescent. nih.govmdpi.com If the compound or its derivatives exhibit fluorescence, this technique can be an extremely sensitive method for quantification. researchgate.net The analysis involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration, allowing for the detection of very low quantities of the analyte. mdpi.com

Table 2: Spectrophotometric Parameters for Related Compounds

| Compound Class | λmax (nm) | Emission λ (nm) | Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|

| Thienyl-bridged oligophenothiazines beilstein-journals.org | 390-441 | 545-552 | 0.15-0.18 | Dichloromethane |

| 4,7-Di-2-thienyl-2,1,3-benzothiadiazole mdpi.com | ~450 | ~550 | - | Hexane |

Electrochemical Methods for Redox Characterization

Electrochemical methods are employed to investigate the redox properties of this compound, providing insights into its electronic structure and reactivity.

Cyclic Voltammetry (CV): Cyclic voltammetry is the most common technique for this purpose. A voltage is swept between two limits, and the resulting current is measured. This provides information on the oxidation and reduction potentials of the molecule. For π-conjugated systems like this compound, CV can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org Studies on related thienyl-containing heterocycles have shown that the substitution pattern and the nature of the heterocyclic core significantly influence the redox potentials. beilstein-journals.orgnih.gov The dithiolone ring itself is redox-active, and CV can characterize the stability of the resulting radical ions. This information is valuable for applications in materials science and for understanding potential metabolic pathways. asianpubs.orgresearchgate.netscispace.com

Table 3: Representative Redox Potentials from Cyclic Voltammetry

| Compound Type | Oxidation Potential (E1/2 or Epa) | Reduction Potential (E1/2 or Epc) | Solvent/Electrolyte |

|---|---|---|---|

| Thienyl-bridged oligophenothiazines beilstein-journals.org | +0.55 to +0.86 V | Not well-resolved | CH2Cl2 / n-Bu4NPF6 |

| Thienyl fluorinated β-diketones asianpubs.org | ~ +1.88 V (irreversible) | -1.10 to -1.53 V (reversible) | Acetonitrile / n-Bu4NPF6 |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Stereoselective Synthetic Routes

The advancement of applications for 5-(2-Thienyl)-3H-1,2-dithiol-3-one is contingent upon the availability of efficient and versatile synthetic methodologies. Current synthetic approaches to the broader class of 5-substituted-3H-1,2-dithiole-3-thiones, which are precursors to the corresponding 3-ones, often involve multi-step procedures or require harsh reaction conditions. For instance, methods include the treatment of α-enolic dithioesters with elemental sulfur and an indium catalyst, or the copper-catalyzed aerobic oxidative sulfuration of propargylamines. nih.gov The conversion of the 3-thione to the 3-one is typically achieved through dethionation using reagents like mercuric acetate (B1210297). researchgate.net

Future research should prioritize the development of one-pot syntheses that directly yield this compound from readily available starting materials, thereby improving atom economy and reducing waste. sciforum.netmdpi.com Furthermore, a significant challenge in the reactivity of related 1,2-dithiole-3-thiones with activated alkenes is the formation of difficult-to-separate mixtures of stereoisomers. nih.gov Consequently, a critical area for future investigation is the design of novel stereoselective synthetic routes. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the dithiole ring or in subsequent functionalization reactions, opening pathways to enantiomerically pure derivatives for applications in chiral materials science.

| Current Approach | Key Reagents | Limitations | Future Direction |

| Oxidative Sulfuration | Propargylamines, Elemental Sulfur, Copper Catalyst | Multi-step, potential for side products | One-pot tandem reactions |

| From Dithioesters | α-Enolic Dithioesters, Sulfur, InCl₃ | Requires specific precursors | Greener catalysts, solvent-free conditions |

| Cycloaddition Reactions | Dithiolethiones, Activated Alkenes | Poor stereocontrol, mixture of isomers | Development of stereoselective catalysts |

| Dethionation | 1,2-dithiole-3-thiones, Mercuric Acetate | Use of toxic heavy metals | Catalytic, non-toxic dethionation methods |

Discovery of Novel Reactivity and Unprecedented Transformations

The reactivity of the 1,2-dithiol-3-one ring system is rich but not fully explored. Known reactions for the related 1,2-dithiole-3-thiones include cycloadditions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form 1,3-dithioles, which can sometimes undergo further transformations. nih.gov The 1,2-dithiol-3-one moiety in this compound presents unique opportunities for discovering new chemical transformations.

Future studies should systematically explore its reactivity with a wider range of reagents. For example, investigating its behavior under photochemical or electrochemical conditions could lead to unprecedented ring-opening, ring-expansion, or rearrangement reactions. Exploring its potential as a partner in various cycloaddition reactions, beyond the classical Diels-Alder type, could yield novel heterocyclic systems. scilit.com Inspired by the complex, stepwise reaction pathways observed in related selenium-containing heterocycles, research into the reaction of this compound with various nucleophiles could uncover unexpected intermediates and products. mdpi.com A deeper understanding of its reactivity will not only expand the toolbox of synthetic organic chemistry but also enable its use as a versatile building block for more complex molecules.

Exploration of Advanced Computational Models for Predicting Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the electronic and optical properties of thiophene-based conjugated materials. nih.govnih.gov For this compound, advanced computational models offer a powerful, predictive approach to accelerate its development.

Integration into Complex Molecular Architectures for Functional Materials

Thiophene-containing heterocycles are fundamental building blocks for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govacs.org The this compound unit, with its electron-rich thiophene (B33073) donor and potentially electron-accepting dithiolone core, is a prime candidate for integration into donor-acceptor molecular architectures.

A significant future research direction is the synthesis of oligomers and polymers incorporating the this compound moiety. This could be achieved through established cross-coupling reactions like Stille or Suzuki, by first functionalizing the thiophene ring with appropriate handles (e.g., bromine or boronic esters). nih.govnih.govmdpi.com The objective would be to investigate how the unique dithiolone heterocycle influences key material properties such as:

Charge Carrier Mobility: The sulfur-rich core may promote intermolecular interactions favorable for charge transport.

Optical Bandgap: The donor-acceptor nature of the monomer unit could lead to low bandgap polymers that absorb in the near-infrared region of the spectrum. nih.gov

Morphology and Stability: The polarity and geometry of the dithiolone ring could impact thin-film morphology and the material's stability in ambient conditions.

Systematic studies correlating the molecular structure of these new materials with their device performance will be crucial for establishing their potential in next-generation organic electronics.

Design and Synthesis of Advanced Analogues with Tuned Electronic Properties

The ability to fine-tune the electronic properties of organic materials at the molecular level is a key advantage of organic electronics. nih.gov For this compound, a vast chemical space of advanced analogues remains unexplored.

Future work should focus on the rational design and synthesis of derivatives with tailored electronic characteristics. This can be achieved by introducing electron-donating or electron-withdrawing substituents at various positions on both the thiophene and the 1,2-dithiol-3-one rings. For example, functionalizing the thiophene ring could modulate the HOMO energy level, while substitution on the dithiolone ring could influence the LUMO level. This systematic modification would allow for precise control over the molecule's electrochemical and optical bandgaps. nih.gov The synthesis of such analogues, coupled with detailed photophysical and electrochemical characterization, will generate a library of compounds with a spectrum of properties, enabling the selection of the optimal candidate for specific applications, from light-emitting diodes to sensors.

| Target Property | Proposed Modification Strategy | Potential Substituent | Anticipated Effect |

| Lower LUMO | Substitution on the C4 position of the dithiolone ring | Cyano (-CN), Ester (-COOR) | Enhanced electron-accepting character |

| Higher HOMO | Substitution on the C5 position of the thiophene ring | Alkoxy (-OR), Alkyl (-R) | Enhanced electron-donating character |

| Extended Conjugation | Dimerization or oligomerization through the thiophene ring | Bi-thienyl or other aromatic units | Red-shifted absorption, lower bandgap |

| Improved Solubility | Attachment of long alkyl chains to the thiophene ring | Hexyl, Octyl, Dodecyl | Enhanced processability for device fabrication |

Q & A

Q. What are the standard synthetic routes for 5-(2-Thienyl)-3H-1,2-dithiol-3-one, and how can purity be ensured?

Synthesis often involves modifying 3H-1,2-dithiol-3-thione derivatives via Hg(CH₃COO)₂-mediated desulfurization in glacial acetic acid, as seen in analogous compounds . Lawesson’s reagent may optimize thione-to-one conversions . Purity is validated using HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which in vitro assays are suitable for evaluating anti-proliferative activity?

The MTT assay is widely used to measure IC₅₀ values in cancer cell lines (e.g., HT-1080 fibrosarcoma, A549 lung carcinoma). Data normalization against controls (e.g., Adriamycin) ensures reliability, with triplicate measurements to minimize variability .

Q. How do researchers confirm microtubule disruption as a mechanism of action?

Immunofluorescence staining of α-tubulin in treated cells (e.g., HT-1080) reveals microtubule depolymerization. Complementary in vitro tubulin polymerization assays using purified porcine tubulin quantify inhibition rates, comparing IC₅₀ values to reference agents like combretastatin A-4 (CA-4) .

Q. What spectroscopic methods are critical for characterizing dithiolone derivatives?

¹H/¹³C NMR identifies substituent patterns (e.g., thienyl vs. phenyl), while HRMS confirms molecular weight. FT-IR detects sulfur-related vibrations (C=S at ~1,050 cm⁻¹). X-ray crystallography, though less common, resolves stereoelectronic effects .

Advanced Questions

Q. How can structural modifications enhance anti-proliferative activity in 5-aryl-dithiolone derivatives?

Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy on phenyl rings) improve microtubule binding. For example, 6f’s 3,4,5-trimethoxyphenyl group enhances hydrophobic interactions with tubulin’s colchicine site . Thienyl substitutions may alter π-stacking; computational docking (e.g., AutoDock Vina) predicts binding affinity changes .

Q. What experimental strategies resolve contradictions in metabolic stability data across species?

Rat vs. human liver microsomal assays identify species-specific CYP450/FMO contributions. For instance, demethylation of anethole dithiolethione (ADT) is CYP1A2-dependent in humans but not rats. LC-MS/MS metabolite profiling clarifies pathway dominance .

Q. How do researchers validate apoptosis induction in dithiolone-treated cells?

Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations. Western blotting for cleaved caspases-3/9 and PARP confirms activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Rhodamine 123 assays measure mitochondrial membrane potential (ΔΨm) loss .

Q. What methodologies elucidate cell cycle arrest mechanisms?

Cell cycle analysis via propidium iodide staining identifies G₂/M arrest (e.g., 6f-treated HT-1080 cells). Cyclin B1 and p-cdc2 upregulation, detected by Western blot, links arrest to CDK1/cyclin B complex dysregulation . Time-lapse microscopy tracks mitotic catastrophe post-treatment.

Q. How can researchers improve the pharmacokinetic profile of dithiolone derivatives?

Prodrug strategies (e.g., oxime formation in 6f) enhance solubility. Pharmacokinetic studies in rodent models assess bioavailability, while CYP inhibition assays (e.g., CYP3A4) guide dose adjustments to avoid drug-drug interactions .

Q. What in vivo models are appropriate for translating anti-fibrosarcoma activity?

Xenograft models (e.g., HT-1080 in nude mice) evaluate tumor growth inhibition. Histopathology and immunohistochemistry (IHC) for Ki-67 (proliferation) and TUNEL (apoptosis) validate efficacy. Toxicity profiles are assessed via serum ALT/AST and renal function markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.